Cas no 59906-14-8 (5b-Cholestan-3a,7a,12a,23R,25-pentol)

5b-Cholestan-3a,7a,12a,23R,25-pentol 化学的及び物理的性質
名前と識別子
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- 5b-Cholestane-3a,7a,12a,23R,25-pentol
- (3alpha,5beta,7alpha,8xi,12alpha)-Cholestane-3,7,12,23,25-pentol
- 5beta-Cholestane-3alpha,7alpha,12alpha,23,25-pentol
- cholestane-3,7,12,23,25-pentol
- cholestane-3,7,12,23,25-pentol, (3alpha,5beta,7alpha,8xi,12alpha)-
- 5beta-Cholestan-3alpha,7alpha,12alpha,23R,25-pentol
- DTXSID701225103
- 5?-Cholestan-3?,7?,12?,23R,25-pentol
- LMST01010240
- 5beta-cholestane-3alpha,7alpha,12alpha,23r,25-pentol
- 17-(3,5-dihydroxy-1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthrene-3,7,12-triol
- Cholestane-3,7,12,23,25-pentol, (3I+/-,5I(2),7I+/-,12I+/-,23R)-
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- 5b-Cholestan-3a,7a,12a,23R,25-pentol
- 59906-14-8
- CHEBI:172127
- SCHEMBL16226622
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- インチ: InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3
- InChIKey: OXSBBBPDYVCAKC-UHFFFAOYSA-N
- ほほえんだ: CC(CC(O)CC(C)(C)O)C1CCC2C3C(O)CC4CC(O)CCC4(C)C3CC(O)C12C
計算された属性
- せいみつぶんしりょう: 452.35034
- どういたいしつりょう: 452.35017463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 3
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- PSA: 101.15
5b-Cholestan-3a,7a,12a,23R,25-pentol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C431715-2.5mg |
5b-Cholestan-3a,7a,12a,23R,25-pentol |
59906-14-8 | 2.5mg |
$ 1604.00 | 2023-09-08 | ||
TRC | C431715-.5mg |
5b-Cholestan-3a,7a,12a,23R,25-pentol |
59906-14-8 | .5mg |
$ 339.00 | 2023-04-17 | ||
TRC | C431715-10mg |
5b-Cholestan-3a,7a,12a,23R,25-pentol |
59906-14-8 | 10mg |
$ 6009.00 | 2023-09-08 | ||
TRC | C431715-5mg |
5b-Cholestan-3a,7a,12a,23R,25-pentol |
59906-14-8 | 5mg |
$ 339.00 | 2023-09-08 | ||
TRC | C431715-0.5mg |
5b-Cholestan-3a,7a,12a,23R,25-pentol |
59906-14-8 | 0.5mg |
$ 295.00 | 2023-02-01 |
5b-Cholestan-3a,7a,12a,23R,25-pentol 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
5b-Cholestan-3a,7a,12a,23R,25-pentolに関する追加情報
Recent Advances in the Study of 5β-Cholestan-3α,7α,12α,23R,25-pentol (CAS: 59906-14-8): A Comprehensive Research Brief
The compound 5β-Cholestan-3α,7α,12α,23R,25-pentol (CAS: 59906-14-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 5β-Cholestan-3α,7α,12α,23R,25-pentol as a key intermediate in the biosynthesis of bile acids and its potential as a modulator of lipid metabolism. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for nuclear receptors involved in cholesterol homeostasis, suggesting its utility in treating metabolic disorders such as hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).
In terms of synthesis, advancements have been made in the stereoselective preparation of 5β-Cholestan-3α,7α,12α,23R,25-pentol. A team from the University of Tokyo reported a novel enzymatic approach that significantly improves yield and purity compared to traditional chemical synthesis methods. This breakthrough, published in Organic Letters in early 2024, could facilitate larger-scale production for preclinical studies.
Pharmacological investigations have revealed intriguing properties of this compound. Research conducted at the National Institutes of Health (2024) showed that 5β-Cholestan-3α,7α,12α,23R,25-pentol exhibits potent anti-inflammatory effects in vitro, particularly in macrophage cell lines. These findings, presented at the recent American Chemical Society National Meeting, suggest potential applications in inflammatory bowel disease and other chronic inflammatory conditions.
The safety profile of this compound has also been a focus of recent research. A comprehensive toxicology study published in Chemical Research in Toxicology (2024) indicated favorable pharmacokinetic properties with minimal off-target effects at therapeutic doses. However, researchers noted the need for further in vivo studies to fully assess its long-term safety.
From a structural perspective, computational modeling studies have provided new insights into the molecular interactions of 5β-Cholestan-3α,7α,12α,23R,25-pentol with various biological targets. These studies, utilizing advanced molecular dynamics simulations, have helped explain the compound's selectivity and may guide future structure-activity relationship (SAR) optimizations.
In conclusion, the growing body of research on 5β-Cholestan-3α,7α,12α,23R,25-pentol (CAS: 59906-14-8) demonstrates its significant potential as both a research tool and a therapeutic candidate. The compound's multifaceted biological activities and improved synthetic accessibility position it as a promising subject for continued investigation in chemical biology and drug discovery pipelines.
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